molecular formula C20H26N2O5S B3924431 4-tert-butyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide

4-tert-butyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide

Cat. No.: B3924431
M. Wt: 406.5 g/mol
InChI Key: RWPPJOPNECKSCT-FYJGNVAPSA-N
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Description

4-tert-butyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential biological activities and chemical properties.

Properties

IUPAC Name

4-tert-butyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S/c1-20(2,3)15-7-9-16(10-8-15)28(23,24)22-21-13-14-11-17(25-4)19(27-6)18(12-14)26-5/h7-13,22H,1-6H3/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPPJOPNECKSCT-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide typically involves the reaction between 4-tert-butylbenzenesulfonyl chloride and 3,4,5-trimethoxybenzaldehyde in the presence of a base such as triethylamine. The reaction proceeds through the formation of an imine intermediate, which is then converted to the final sulfonamide product.

  • Step 1: Formation of Imine Intermediate

      Reactants: 4-tert-butylbenzenesulfonyl chloride, 3,4,5-trimethoxybenzaldehyde

      Conditions: Presence of a base (e.g., triethylamine), solvent (e.g., ethanol)

      :

      Reaction: 4-tert-butylbenzenesulfonyl chloride+3,4,5-trimethoxybenzaldehydeImine Intermediate\text{4-tert-butylbenzenesulfonyl chloride} + \text{3,4,5-trimethoxybenzaldehyde} \rightarrow \text{Imine Intermediate} 4-tert-butylbenzenesulfonyl chloride+3,4,5-trimethoxybenzaldehyde→Imine Intermediate

  • Step 2: Formation of Final Product

      Reactants: Imine Intermediate

      Conditions: Mild heating, solvent (e.g., ethanol)

      :

      Reaction: Imine IntermediateThis compound\text{Imine Intermediate} \rightarrow \text{this compound} Imine Intermediate→this compound

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols; typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

4-tert-butyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-[(E)-[1-[(4-methylphenyl)methyl]indol-3-yl]methylideneamino]benzenesulfonamide
  • 4-tert-butyl-N-[(E)-[1-[(3-methylphenyl)methyl]indol-3-yl]methylideneamino]benzenesulfonamide

Uniqueness

4-tert-butyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-butyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide
Reactant of Route 2
4-tert-butyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide

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